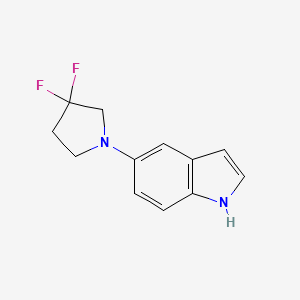

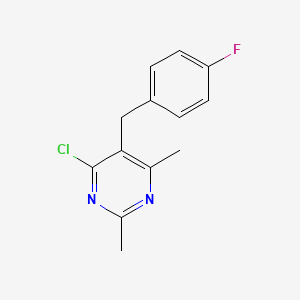

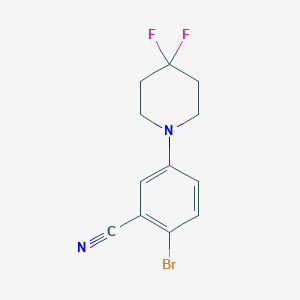

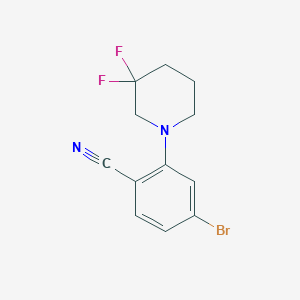

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Overview

Description

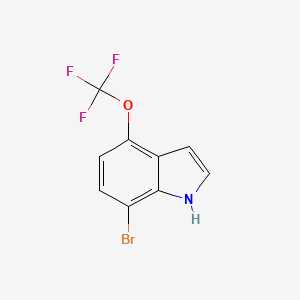

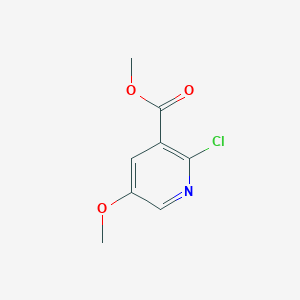

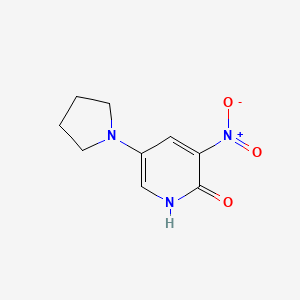

Compounds like “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” belong to a class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds with a structure similar to benzene, but with two carbon atoms replaced by nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions like electrophilic aromatic substitution . Boronic acids, which can be used as building blocks and synthetic intermediates, were first synthesized in 1860 by Edward Frankland .Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms. The exact structure of “4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine” would have additional functional groups attached to this ring .Chemical Reactions Analysis

Benzene, a structural analog of pyrimidine, can undergo electrophilic aromatic substitution because aromaticity is maintained . Similar reactions might be expected for pyrimidine derivatives.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Boronic acids, for example, are considered Lewis acids and have a pKa value of 4–10 .Scientific Research Applications

Tautomerism and Crystalline Forms

Pyrimidines, including derivatives similar to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, are significant in biology and medicine. Research shows the importance of tautomerism and molecular recognition processes involving hydrogen bonding in pyrimidines. Studies on crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine reveal two forms of the 1:1 salt, each containing a different tautomeric form of the cation (Rajam et al., 2017).Cocrystal Design

Cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been designed and characterized, demonstrating the versatility of pyrimidine derivatives in forming hydrogen-bonded structures (Rajam et al., 2018).Anticonvulsant and Antidepressant Activities

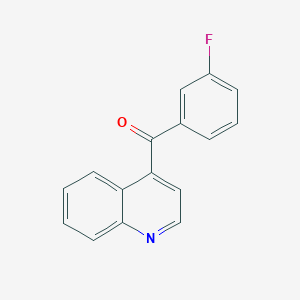

Pyrido[2,3-d]pyrimidine derivatives, structurally related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have been synthesized and evaluated for anticonvulsant and antidepressant activities, highlighting potential therapeutic applications (Zhang et al., 2016).Antitumor Activity

Related compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized, showing potent inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer (Grivsky et al., 1980).AGAT Inhibition and Cytotoxicity Enhancement

4(6)-(benzyloxy)pyrimidine derivatives and analogues, similar in structure to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, have shown abilities to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) and potentiate the cytotoxicity of certain drugs (Terashima & Kohda, 1998).Metabolic Fate and Excretion Balance in Drug Discovery

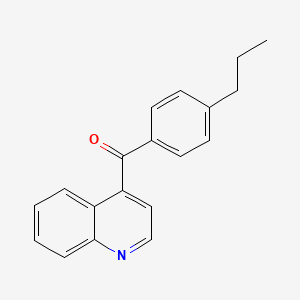

Studies involving 4-fluorobenzyl derivatives in the context of drug discovery have utilized 19F-nuclear magnetic resonance (NMR) to assess metabolic fate and excretion balance, demonstrating the importance of such derivatives in pharmaceutical development (Monteagudo et al., 2007).Affinity Towards Adenosine Receptors

Derivatives involving 4-fluorobenzyl groups have been examined for their affinity towards adenosine receptors, indicating potential applications in neuropharmacology and the development of targeted therapies (Betti et al., 1999).Nucleoside Synthesis and Biological Activity

Synthesis of 4'-thio-5-halogenopyrimidine nucleosides, related to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, has been explored, showcasing their inhibitory effects on certain cell growth, which could have implications in cancer therapy (Bobek et al., 1975).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKRZSJINCTEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)